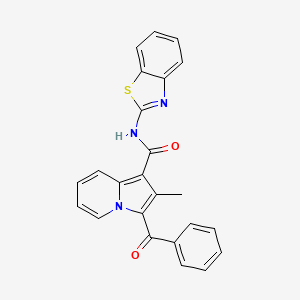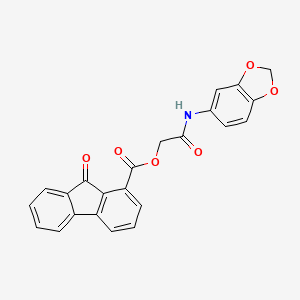![molecular formula C50H34N6+2 B15284144 11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)
11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “11-[10-(3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may involve:
Cyclization reactions: to form the hexacyclic core.
Functional group transformations: to introduce diaza and azonia groups.
Coupling reactions: to attach the diynyl chains.
Industrial Production Methods
Industrial production of such compounds, if applicable, would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation and reduction: reactions, which could alter the oxidation state of the nitrogen atoms.
Substitution reactions: where functional groups are replaced by others.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing agents: like potassium permanganate.
Reducing agents: such as lithium aluminum hydride.
Catalysts: for specific transformations.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds could be studied for their unique structural properties and reactivity.
Biology
In biology, they might be investigated for potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, these compounds could be explored as potential drug candidates or diagnostic agents.
Industry
In industry, they might find applications in materials science, such as in the development of new polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example:
In biological systems: , the compound might interact with specific enzymes or receptors, altering cellular processes.
In materials science: , the compound might exhibit unique electronic or optical properties due to its complex structure.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other polycyclic or heterocyclic molecules with diaza and azonia groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C50H34N6+2 |
|---|---|
Peso molecular |
718.8 g/mol |
Nombre IUPAC |
11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C50H34N6/c1(3-5-11-29-53-41-25-7-9-27-43(41)55-45(53)31-39-35-21-13-17-33-19-15-23-37(47(33)35)49(39)51-55)2-4-6-12-30-54-42-26-8-10-28-44(42)56-46(54)32-40-36-22-14-18-34-20-16-24-38(48(34)36)50(40)52-56/h7-10,13-28,31-32H,5-6,11-12,29-30H2/q+2 |
Clave InChI |
YDUZAWIBLMIJFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N3C(=[N+]2CCCC#CC#CCCC[N+]4=C5C=C6C7=CC=CC8=C7C(=CC=C8)C6=NN5C9=CC=CC=C94)C=C1C2=CC=CC4=C2C(=CC=C4)C1=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B15284065.png)

![2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15284079.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B15284085.png)
![2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B15284108.png)

![3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15284114.png)
![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B15284134.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)
![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284158.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
